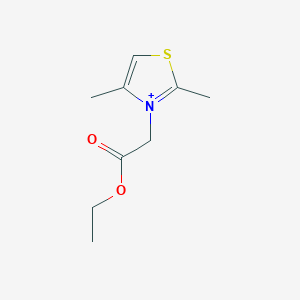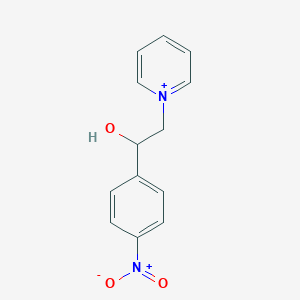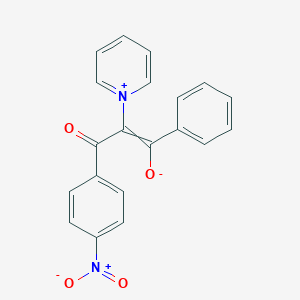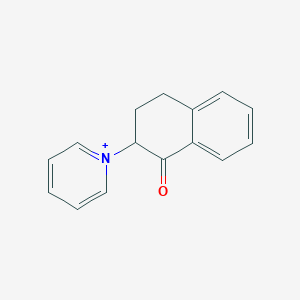![molecular formula C27H29N3O8 B280558 3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential therapeutic applications. It is commonly referred to as HN-1, and it has been the subject of scientific research due to its unique properties.
Mécanisme D'action
HN-1 exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. HN-1 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. Additionally, HN-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
HN-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress. HN-1 has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
HN-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, HN-1 has been shown to have a favorable toxicity profile, with low toxicity in animal studies. However, HN-1 has limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for HN-1 research. One direction is the development of HN-1 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of HN-1 and its effects on various signaling pathways. Future studies should also focus on improving the solubility of HN-1 to facilitate its use in lab experiments. Finally, the development of novel derivatives of HN-1 may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, HN-1 is a complex compound with potential therapeutic applications. Its unique properties have made it the subject of scientific research in the areas of cancer, inflammation, and neuroprotection. The synthesis method for HN-1 is complex, and it exerts its effects through multiple mechanisms of action. HN-1 has several advantages and limitations for lab experiments, and future directions for research include drug development, elucidation of mechanisms of action, and improvement of solubility.
Méthodes De Synthèse
HN-1 is a complex compound that requires a multi-step synthesis method. The synthesis method involves the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-nitrophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. This intermediate is then reacted with ethylenediamine and 2-hydroxybenzoyl chloride to form HN-1.
Applications De Recherche Scientifique
HN-1 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. HN-1 has been studied in vitro and in vivo for its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress.
Propriétés
Formule moléculaire |
C27H29N3O8 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
3-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-15(2)38-27(34)23-17(4)29-16(3)22(24(23)18-8-7-9-19(14-18)30(35)36)26(33)37-13-12-28-25(32)20-10-5-6-11-21(20)31/h5-11,14-15,24,29,31H,12-13H2,1-4H3,(H,28,32) |
Clé InChI |
DSYJELXGDBWBPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)
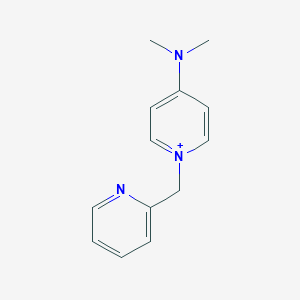

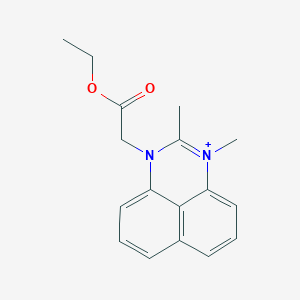
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
